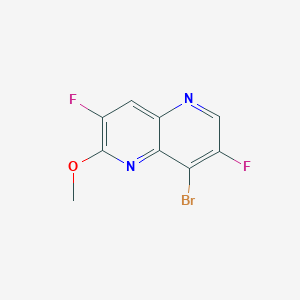
8-ブロモ-3,7-ジフルオロ-2-メトキシ-1,5-ナフチリジン
概要
説明
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, such as 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine, has been achieved through various strategies. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .Molecular Structure Analysis
The molecular structure of 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine consists of a naphthyridine core, which is a bicyclic compound containing two fused pyridine rings. This core is substituted at various positions with bromo, difluoro, and methoxy groups.Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .科学的研究の応用
N-ヘテロ環化合物の合成
8-ブロモ-3,7-ジフルオロ-2-メトキシ-1,5-ナフチリジン: は、様々なN-ヘテロ環化合物の合成における重要な中間体として機能します。 この化合物は、求電子剤または求核剤との反応性により、潜在的な生物活性を持つ幅広い誘導体の作成を可能にします .
抗がん研究
この化合物は、抗がん剤の開発に利用されています。 1,5-ナフチリジンの構造修飾は、様々な癌細胞株に対して有効性が検討されている、有意な抗癌特性を持つ化合物の作成において有望な結果を示しています .
抗HIV用途
8-ブロモ-3,7-ジフルオロ-2-メトキシ-1,5-ナフチリジンを用いて合成されたものを含む、1,5-ナフチリジンの誘導体は、その潜在的な抗HIV特性について調査されてきました。 この研究は、HIV/AIDSの新しい治療法の開発に不可欠です .
抗菌活性
1,5-ナフチリジン誘導体の抗菌特性に関する研究は、現在も進行中です。 8-ブロモ-3,7-ジフルオロ-2-メトキシ-1,5-ナフチリジンを用いて合成されたこれらの化合物は、新しい抗生物質と細菌感染症の治療法の開発につながる可能性があります .
鎮痛および抗炎症用途
1,5-ナフチリジン誘導体の鎮痛および抗炎症活性は、現在検討されています。 これらの特性により、新しい鎮痛薬および抗炎症薬の開発候補となります .
抗酸化特性
1,5-ナフチリジン誘導体は、細胞を酸化ストレスから保護するために重要な、抗酸化活性も示します。 これは、酸化損傷によって引き起こされる疾患の治療に影響を与える可能性があります .
Safety and Hazards
作用機序
Target of Action
It is known that 1,5-naphthyridine derivatives, to which this compound belongs, exhibit a variety of biological activities . These compounds often interact with biological targets through the formation of metal complexes .
Mode of Action
1,5-naphthyridines are known to react readily with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . These interactions can lead to changes in the target molecules, potentially influencing their function.
生化学分析
Biochemical Properties
8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to form complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling. Additionally, 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine can alter the expression of genes involved in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound may also inhibit or activate enzymes by interacting with their active sites or allosteric sites. Furthermore, 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine can influence gene expression by modulating transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
The effects of 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy and safety are balanced. Understanding the dosage effects is crucial for determining the optimal therapeutic window for 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine .
Metabolic Pathways
8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can influence metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways of 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine is essential for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for predicting the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine is essential for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
8-bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2N2O/c1-15-9-4(11)2-6-8(14-9)7(10)5(12)3-13-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPZXHLTXGGNIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=N1)C(=C(C=N2)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737435 | |
| Record name | 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943025-91-0 | |
| Record name | 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
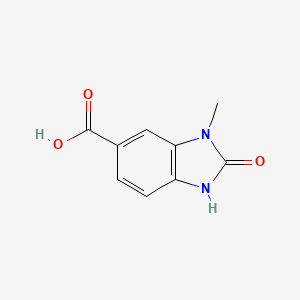


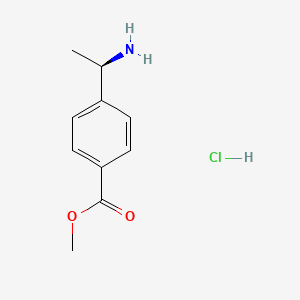
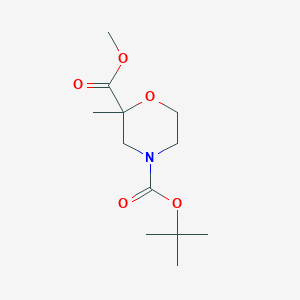

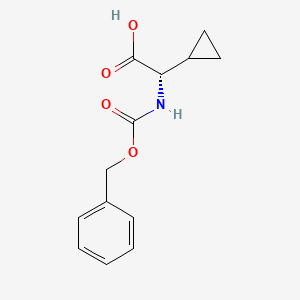
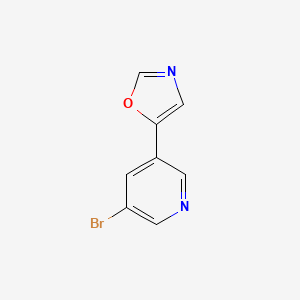
![[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester](/img/structure/B1376335.png)
![3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376336.png)
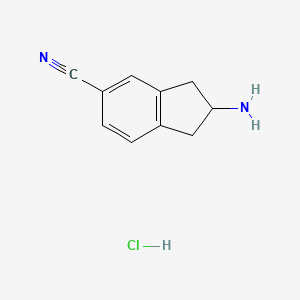
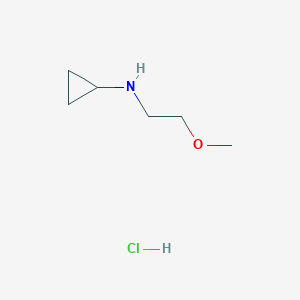
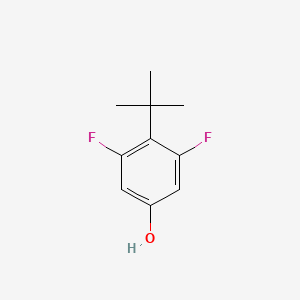
![5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1376343.png)
